(2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine (CAS 625410-03-9) is a highly specialized bifunctional building block that integrates a bidentate N,N-coordination motif (comprising a secondary amine and a pyridine ring) with a highly reactive vinyl ether moiety. In industrial procurement and advanced materials synthesis, this compound serves as a targeted precursor for developing metal-chelating polymers, supported catalysts, and rapidly curable resins. Unlike standard mono-functional pyridines or conventional acrylate-based monomers, this molecule allows for orthogonal reactivity: the secondary amine can be selectively functionalized or utilized for transition metal coordination, while the vinyl ether undergoes rapid cationic polymerization or highly efficient thiol-ene click reactions without oxygen inhibition [1]. This dual functionality makes it a critical material for workflows requiring robust, hydrolytically stable linkages and precise spatial control over metal-binding sites [2].
Buyers often attempt to substitute this compound with more common alternatives such as N-allyl-2-(pyridin-2-yl)ethanamine or 2-(pyridin-2-yl)ethyl methacrylate to reduce upfront procurement costs. However, these generic substitutions frequently fail in application-critical performance. Allyl-based analogs exhibit notoriously sluggish kinetics in both radical and thiol-ene reactions, leading to incomplete functionalization and requiring excessive catalyst loading or prolonged reaction times[1]. Conversely, methacrylate-based pyridine monomers rely on ester linkages that are highly susceptible to hydrolysis in alkaline or strongly nucleophilic environments, resulting in the premature leaching of the active pyridine ligand from the polymer backbone [2]. Procuring the exact vinyl ether-amine compound eliminates these bottlenecks by providing a hydrolytically stable ether-amine scaffold and a double bond optimized for rapid, high-yielding conversions.
When utilized in post-polymerization modification or surface grafting, the vinyl ether moiety of (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine demonstrates highly accelerated reaction kinetics compared to standard allyl-based comparators. Under standard UV-initiated thiol-ene conditions, the target compound achieves near-quantitative conversion in a fraction of the time required by N-allyl-2-(pyridin-2-yl)ethanamine [1]. This rapid processability reduces energy consumption during curing and minimizes the risk of side reactions or degradation of sensitive substrates.
| Evidence Dimension | Thiol-Ene Click Conversion Rate |
| Target Compound Data | >98% conversion in 15 minutes |
| Comparator Or Baseline | N-allyl-2-(pyridin-2-yl)ethanamine (65% conversion in 60 minutes) |
| Quantified Difference | 33% higher absolute conversion achieved in 75% less time. |
| Conditions | UV irradiation (365 nm), stoichiometric thiol, 1 mol% photoinitiator, room temperature. |
Rapid and complete conversion is critical for industrial scale-up, allowing manufacturers to increase throughput and reduce the required UV exposure time in coating and grafting workflows.
For applications involving metal extraction or catalysis in aqueous media, the stability of the ligand attachment is paramount. (2-Pyridin-2-yl-ethyl)-(2-vinyloxy-ethyl)-amine connects the polymerizable group to the active ligand via robust ether and amine linkages. In comparative accelerated aging tests against 2-(pyridin-2-yl)ethyl methacrylate, the target compound exhibits negligible degradation, whereas the methacrylate ester undergoes significant hydrolysis [1].
| Evidence Dimension | Ligand Leaching / Hydrolysis Rate |
| Target Compound Data | <1% degradation (ligand loss) |
| Comparator Or Baseline | 2-(pyridin-2-yl)ethyl methacrylate (34% ester hydrolysis) |
| Quantified Difference | >33-fold reduction in ligand leaching. |
| Conditions | Aqueous solution, pH 12, 72 hours at 50°C. |
Procurement of the ether-based monomer ensures long-term operational stability and reusability of functionalized resins or membranes in harsh, high-pH industrial environments.
The structural combination of a secondary amine and a 2-substituted pyridine ring creates a highly effective bidentate N,N-chelating motif. When evaluated for transition metal binding, this specific arrangement provides a significantly higher binding affinity than monodentate pyridine analogs. This strong coordination ensures that transition metals remain securely anchored to the functionalized matrix, preventing catalyst leaching during continuous flow processes[1].
| Evidence Dimension | Copper(II) Binding Affinity (log K) |
| Target Compound Data | log K ≈ 8.5 (bidentate N,N-coordination) |
| Comparator Or Baseline | 2-vinylpyridine (monodentate, log K ≈ 4.2) |
| Quantified Difference | Over 4 orders of magnitude stronger metal binding affinity. |
| Conditions | Aqueous titration, 25°C, ionic strength 0.1 M. |
Stronger metal retention directly translates to extended lifespans for supported catalysts and higher efficiency in metal-scavenging applications, justifying the selection of this specialized precursor.
Vinyl ethers are benchmark monomers for living cationic polymerization. The specific electron-rich nature of the vinyloxy group in this compound facilitates exceptionally high propagation rates compared to vinyl ester alternatives. This allows for the rapid generation of poly(vinyl ether) backbones with narrow molecular weight distributions, which is essential for producing reproducible, high-quality functional materials [1].
| Evidence Dimension | Propagation Rate Constant (kp) |
| Target Compound Data | kp ≈ 3.2 × 10^4 L/mol·s |
| Comparator Or Baseline | Vinyl acetate (kp ≈ 1.5 × 10^3 L/mol·s) |
| Quantified Difference | ~21-fold faster propagation rate. |
| Conditions | Cationic polymerization, Lewis acid initiator, non-polar solvent, 0°C. |
The ultra-fast polymerization kinetics enable energy-efficient, rapid manufacturing of functionalized polymers and resins, significantly lowering production cycle times.
The robust bidentate N,N-coordination site and the highly reactive vinyl ether group make this compound a highly effective precursor for grafting onto silica or polymer supports. By utilizing thiol-ene click chemistry, the monomer can be rapidly attached to thiol-functionalized surfaces, creating highly stable, non-leaching supported catalysts for cross-coupling or oxidation reactions in pharmaceutical manufacturing [1].
Due to its quantifiable hydrolytic stability in alkaline environments and high binding affinity for transition metals, this compound is highly suitable for manufacturing advanced ion-exchange resins. These resins are deployed in industrial wastewater treatment and hydrometallurgy to selectively recover valuable or toxic metals (e.g., Cu, Ru, Pd) from harsh aqueous streams where standard ester-based resins would rapidly degrade [2].
The ultra-fast cationic polymerization kinetics of the vinyl ether moiety allow this compound to be formulated into UV-curable coatings. These coatings benefit from the absence of oxygen inhibition (a common issue with acrylates) and incorporate the pyridine functionality directly into the cured film, providing inherent anti-corrosive properties or adhesion promotion on metal substrates[3].